Fepradinol hydrochloride

CAS No.: 67704-50-1

Cat. No.: VC1753136

Molecular Formula: C12H20ClNO2

Molecular Weight: 245.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67704-50-1 |

|---|---|

| Molecular Formula | C12H20ClNO2 |

| Molecular Weight | 245.74 g/mol |

| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C12H19NO2.ClH/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10;/h3-7,11,13-15H,8-9H2,1-2H3;1H |

| Standard InChI Key | VJOOWJGUDMCBMI-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)NCC(C1=CC=CC=C1)O.Cl |

| Canonical SMILES | CC(C)(CO)NCC(C1=CC=CC=C1)O.Cl |

Introduction

Chemical Properties and Structure

Molecular Information

Fepradinol hydrochloride is the hydrochloride salt of fepradinol. Its chemical composition and identification parameters are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C12H20ClNO2 |

| Molecular Weight | 245.74 g/mol |

| CAS Number | 67704-50-1 |

| PubChem CID | 3051696 |

| Parent Compound | Fepradinol (CID 68819) |

| IUPAC Name | 2-[[(2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol;hydrochloride |

The compound exists in stereoisomeric forms, with the R-isomer specifically identified in research literature .

Structural Characteristics

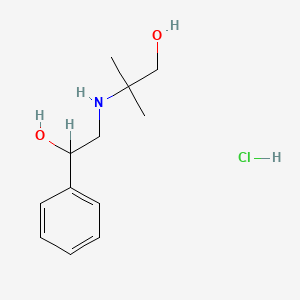

Fepradinol hydrochloride features several key structural elements:

-

A phenyl ring

-

A hydroxyl group

-

An amine functional group

-

A tertiary carbon with two methyl groups

-

A hydrochloride salt formation

The parent compound, fepradinol, has one stereocenter, and the R-isomer has been specifically documented in research databases .

Physical and Chemical Properties

Based on computed molecular properties, fepradinol hydrochloride exhibits the following characteristics:

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 52.5 Ų |

| Complexity | 176 |

| Defined Atom Stereocenter Count | 1 |

| Covalently-Bonded Unit Count | 2 |

These properties contribute to its pharmacokinetic profile and potential therapeutic applications .

Pharmacological Profile

Classification

Fepradinol hydrochloride is classified as a non-steroidal anti-inflammatory agent according to the MeSH pharmacological classification system . This places it in a category of compounds that typically demonstrate anti-inflammatory, analgesic, and antipyretic effects .

Therapeutic Effects

Based on available research, fepradinol hydrochloride demonstrates multiple pharmacological effects:

-

Anti-inflammatory activity: Reduction of inflammatory processes through mechanisms distinct from prostaglandin inhibition

-

Analgesic properties: Pain-relieving effects typical of the NSAID class

-

Antipyretic effects: Fever-reducing capabilities consistent with its classification

Research Findings

Experimental Studies

Experimental research has shown that fepradinol effectively suppresses certain inflammatory responses in animal models. One significant finding is its ability to reduce zymosan-induced paw edema in rats, suggesting potential efficacy comparable to traditional NSAIDs.

The compound's effects on edema formation appear to be related to its ability to reduce vascular permeability during inflammatory processes, which represents a different pathway from prostaglandin synthesis inhibition.

Comparative Analysis

Comparison with Traditional NSAIDs

The table below compares key aspects of fepradinol hydrochloride with traditional NSAIDs:

This differentiation in mechanism suggests potential for distinct therapeutic niches or possibly reduced incidence of certain side effects typically associated with prostaglandin inhibition.

Structural Relatives

The chemical structure of fepradinol shares similarities with several compounds, including:

-

2-Amino-2-methylpropan-1-ol

-

1-Amino-2-methyl-2-propanol

-

2-Amino-1-propanol

These structural relationships may inform future research into structure-activity relationships and potential drug development pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume